molecular formula C22H28N2O2S B397362 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B397362
M. Wt: 384.5g/mol
InChI Key: ABVAWXKJAHZCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have significant applications in various fields due to their unique chemical properties

Preparation Methods

The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions involving sulfur and carbon sources.

    Functionalization: The thiophene core is then functionalized with various substituents to introduce the desired functional groups.

    Amidation: The final step involves the amidation reaction where the amide group is introduced to the thiophene core.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. This can be achieved using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structure may impart specific biological activities.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or marker in biological studies to understand various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other thiophene derivatives, 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique structure and functional groups. Similar compounds include:

    Thiophene-2-carboxamide:

    Benzo[b]thiophene derivatives: These compounds have a fused benzene ring and are used in various applications, including pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific functional groups and the potential biological activities they impart.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O2S/c1-14-10-12-15(13-11-14)23-19(25)18-16-8-6-5-7-9-17(16)27-20(18)24-21(26)22(2,3)4/h10-13H,5-9H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

ABVAWXKJAHZCNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C

Origin of Product

United States

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